molecular formula C9H8F3N3O B2777692 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene CAS No. 864528-56-3

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene

Cat. No. B2777692
CAS RN: 864528-56-3
M. Wt: 231.178
InChI Key: FWKQWEHUTWCTIA-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” is likely a complex organic compound. Azido compounds are known for their high reactivity and are often used in click chemistry . The trifluoromethoxy group is a common substituent in organic chemistry and is known for its ability to influence the physical and chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would likely be influenced by the azido and trifluoromethoxy groups. These groups can have significant effects on the molecule’s conformation and reactivity .


Chemical Reactions Analysis

Azido compounds are known for their participation in click chemistry, a type of chemical reaction characterized by its efficiency and versatility . The azide group can react with a variety of functional groups, leading to a wide range of possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the azide group is known for its high reactivity, while the trifluoromethoxy group can influence the molecule’s polarity and stability .

Scientific Research Applications

Organic Synthesis and Material Modification

  • Benzylation of Alcohols: The synthesis and reactivity of stable organic salts, such as 2-Benzyloxy-1-methylpyridinium triflate, have been explored for converting alcohols into benzyl ethers, indicating the utility of related compounds in organic synthesis for achieving good to excellent yields in benzylation reactions (Poon & Dudley, 2006).
  • Electrophilic Substitution: The selective lithiation and subsequent electrophilic substitution of trifluoromethylated benzene derivatives demonstrate their potential in the targeted modification of aromatic compounds, providing a pathway for the synthesis of functionalized materials (Schlosser, Porwisiak, & Mongin, 1998).

Supramolecular Chemistry

  • Development of Multielectron Redox Systems: Research on poly(6-azulenylethynyl)benzene derivatives exhibits their capability as multielectron redox systems with unique liquid crystalline behavior, highlighting the role of such compounds in advancing electronic and photonic materials (Ito et al., 2003).
  • High Surface Area Materials: The creation of frameworks with high surface area and intricate hydrogen-bonded networks illustrates the application of benzene derivatives in constructing materials with significant porosity and stability, useful for gas adsorption and storage applications (Chemical communications, 2015).

Click Chemistry for Material Functionalization

  • Surface Modification: The "click" chemistry approach, involving azide-modified graphitic surfaces and alkyne-terminated molecules, showcases the adaptability of azide-functionalized benzene derivatives in covalently attaching functional groups to surfaces, enhancing the properties of materials for various applications (Devadoss & Chidsey, 2007).

Mechanism of Action

The mechanism of action of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would depend on its intended use. For example, if it’s used as a reagent in click chemistry, its mechanism of action would involve the reaction of the azide group with a suitable reaction partner .

Safety and Hazards

Azido compounds are generally considered to be high-energy materials and can be explosive under certain conditions . Therefore, they should be handled with care. The specific safety and hazards of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would depend on its exact structure and properties.

Future Directions

The use of azido compounds in click chemistry is a rapidly growing field with many potential applications in drug discovery, materials science, and other areas . The development of new azido compounds like “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” could open up new possibilities in these areas.

properties

IUPAC Name

1-(2-azidoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQWEHUTWCTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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